Cas no 923-61-5 (1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine)

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine structure
923-61-5 structure
Nombre del producto:1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine
Número CAS:923-61-5
MF:C37H74NO8P
Megavatios:691.959133625031
MDL:MFCD00036776
CID:809422
PubChem ID:24898189

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Propiedades químicas y físicas

Nombre e identificación

    • Hexadecanoic acid,1,1'-[(1R)-1-[[[(3-amino-1-oxopropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester
    • [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
    • 1,2-Dipalmitoyl-sn-glycero-3-PE
    • 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
    • 1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine
    • 1002-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
    • COTSOME ME-6060 (DPPE)
    • DIPALMITOYL-L-ALPHA-PHOSPHATIDYL ETHANOLAMINE
    • Hexadecanoic acid,1,1'-[(1R)-1-[[[(3-amino-1-oxopropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-etha...
    • 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine
    • 3-sn-Phosphatidylethanolamine, 1,2-dipalmitoyl
    • L-α-Phosphatidylethanolamine, dipalmitoyl
    • L-β,γ-Dipalmitoyl-α-cephalin
    • DPPE
    • Dipalmitoyl phosphatidylethanolamine
    • Hexadecanoic acid (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
    • 2-Aminoethyl (R)-2,3-Bis(hexadecanoyloxy)propyl Hydrogen Phosphate
    • L-DPPE
    • (R)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl dihexadecanoate
    • 110633
    • 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine; DPPE; PE(16:0/16:0); 110633
    • PE(16:0/16:0)
    • Dipalmitoylphosphatidylethanolamine
    • GPEtn(32:0)
    • PE(32:0)
    • Phophatidylethanolamine(32:0)
    • 4FWH120Z1Z
    • DI-PALMITOYL-3-SN-PHOSPHATIDYLETHANOLAMINE
    • GPEtn(16:0/16:0)
    • (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
    • (R)-1-((((2-Aminoethoxy)hydroxyphosphinoyl)oxy)methyl)ethane-1,2-diyl dihexadecanoate
    • l-alpha-phosphatidylethanolamine, dipa
    • Hexadecanoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester (9CI)
    • Hexadecanoic acid, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, (R)- (ZCI)
    • Palmitin, 1,2-di-, 2-aminoethyl hydrogen phosphate, L- (8CI)
    • (R)-Dipalmitoylphosphatidylethanolamine
    • 1,2-Dihexadecanoyl-sn-glycerol-3-phosphorylethanolamine
    • 1,2-Dipalmitoyl-3-sn-phosphatidylethanolamine
    • 1,2-Dipalmitoyl-L-3-phosphatidylethanolamine
    • 1,2-Dipalmitoyl-L-α-phosphatidylethanolamine
    • 1,2-Dipalmitoyl-sn-glycero-3-phosphatidylethanolamine
    • 1,2-Dipalmitoyl-sn-glycerol-3-L-α-phosphorylethanolamine
    • 1,2-Dipalmitoyl-sn-glycerol-3-phosphatidylethanolamine
    • 1,2-Dipalmitoyl-sn-glycerol-3-phosphoethanolamine
    • 1,2-Dipalmitoyl-sn-glycerol-3-phosphorylethanolamine
    • 1,2-Dipalmitoyl-sn-glycerophosphoethanolamine
    • 1,2-Dipalmitoylglycerophosphorylethanolamine
    • 2-Azaniumylethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
    • L-α-Dipalmitoylphosphatidylethanolamine
    • L-β,γ-Dipalmitoyl-α-phosphatidylethanolamine
    • Coatsome ME 6060
    • DHPE
    • Dipalmitoyl-L-α-cephalin
    • Dipalmitoyl-L-α-phosphatidylethanolamine
    • sn-1,2-dipalmitoylglycerophosphoethanolamine
    • NS00041721
    • Phophatidylethanolamine
    • 923-61-5
    • HY-W040268
    • C37H74NO8P
    • LMGP02010037
    • CHEBI:73127
    • HEXADECANOIC ACID, 1,1'-((1R)-1-((((3-AMINO-1-OXOPROPOXY)HYDROXYPHOSPHINYL)OXY)METHYL)-1,2-ETHANEDIYL) ESTER
    • CS-W021008
    • CEPHALIN, L-ALPHA-DIPALMITOYL
    • 2-aminoethyl (2R)-2,3-bis(palmitoyloxy)propyl hydrogen phosphate
    • 2-aminoethyl (2R)-2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate
    • DPPE;L-,-Dipalmitoyl--cephalin
    • DPPE, L-
    • DB-027520
    • Q27140326
    • AKOS030524265
    • (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyldipalmitate
    • Palmitin, 1,2-di-, 2-aminoethyl hydrogen phosphate, L-
    • 1, 2-dipalmitoyl-sn-glycero-3-phosphoethanolamine
    • 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, >=97%
    • EINECS 213-097-1
    • MFCD00036776
    • Phosphatidylethanolamine(16:0/16:0)
    • SCHEMBL202169
    • (2R)-3-{[(S)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,2-diyl dihexadecanoate
    • H11750
    • 3-[AMINOETHYLPHOSPHORYL]-[1,2-DI-PALMITOYL]-SN-GLYCEROL
    • DB01728
    • D4213
    • 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate
    • DPPE, R-
    • DTXSID90919258
    • UNII-4FWH120Z1Z
    • (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate
    • Hexadecanoic acid, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, (R)-
    • 1,2-Dipalmitoyl-3-phosphatidylethanolamine
    • MDL: MFCD00036776
    • Renchi: 1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1
    • Clave inchi: SLKDGVPOSSLUAI-PGUFJCEWSA-N
    • Sonrisas: [C@H](COP(O)(=O)OCCN)(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Atributos calculados

  • Calidad precisa: 691.51500
  • Masa isotópica única: 691.51520532g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 47
  • Cuenta de enlace giratorio: 39
  • Complejidad: 754
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 134
  • Carga superficial: 0
  • Xlogp3: 10.3
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Punto de fusión: 195.0 to 199.0 deg-C
  • Punto de ebullición: 723.6°C at 760 mmHg
  • PSA: 144.19000
  • Logp: 11.19660
  • Disolución: Not determined
  • Sensibilidad: Sensitive to heat

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Información de Seguridad

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Datos Aduaneros

  • Código HS:2931900090
  • Datos Aduaneros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A501616-100mg
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
923-61-5 98%
100mg
$27.0 2025-02-19
BAI LING WEI Technology Co., Ltd.
440157-25MG
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 97%
923-61-5 97%
25MG
¥ 411 2022-04-26
eNovation Chemicals LLC
D751741-1g
1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine
923-61-5 99%
1g
$315 2023-09-04
Apollo Scientific
BIB6045-100mg
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
923-61-5
100mg
£110.00 2025-02-19
TRC
D486815-25mg
1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine
923-61-5
25mg
$ 63.00 2023-09-07
Ambeed
A501616-5g
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
923-61-5 98%
5g
$581.0 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-202870B-5g
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine,
923-61-5 >99%
5g
¥5265.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D864676-250mg
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine
923-61-5 >99%
250mg
¥558.00 2022-01-11
Larodan
37-1620-11-250mg
1,2-Dipalmitoyl-sn-Glycero-3-Phosphatidylethanolamine
923-61-5 >99%
250mg
€138.00 2025-03-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D130469-100mg
1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine
923-61-5 >99%
100mg
¥188.90 2023-09-03

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Chloroform
1.2 Reagents: 1H-Tetrazole
1.3 Solvents: Acetonitrile ,  Tetrahydrofuran
1.4 Reagents: tert-Butyl hydroperoxide Solvents: Toluene
2.1 Reagents: Trimethylamine Solvents: Toluene
2.2 Reagents: Acetic acid ,  Zinc
Referencia
A general method for the synthesis of glycerophospholipids
Bruzik, Karol S.; et al, Journal of Organic Chemistry, 1986, 51(12), 2368-70

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Acetonitrile
2.1 Reagents: Hydrogen Catalysts: Palladium
Referencia
Antibacterial effect of indene on Helicobacter pylori correlates with specific interaction between its compound and dimyristoyl-phosphatidylethanolamine
Wanibuchi, Kiyofumi; et al, Chemistry and Physics of Lipids, 2020, 227,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium
Referencia
Antibacterial effect of indene on Helicobacter pylori correlates with specific interaction between its compound and dimyristoyl-phosphatidylethanolamine
Wanibuchi, Kiyofumi; et al, Chemistry and Physics of Lipids, 2020, 227,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Trimethylamine Solvents: Toluene
1.2 Reagents: Acetic acid ,  Zinc
Referencia
A general method for the synthesis of glycerophospholipids
Bruzik, Karol S.; et al, Journal of Organic Chemistry, 1986, 51(12), 2368-70

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Iodine Solvents: Pyridine ,  Water
1.2 Reagents: Trifluoroacetic acid ,  Perchloric acid Solvents: Dichloromethane
Referencia
A general method for the synthesis of glycerophospholipids and their analogs via H-phosphonate intermediates
Lindh, Ingvar; et al, Journal of Organic Chemistry, 1989, 54(6), 1338-42

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Pivaloyl chloride Solvents: Pyridine
2.1 Reagents: Iodine Solvents: Pyridine ,  Water
2.2 Reagents: Trifluoroacetic acid ,  Perchloric acid Solvents: Dichloromethane
Referencia
A general method for the synthesis of glycerophospholipids and their analogs via H-phosphonate intermediates
Lindh, Ingvar; et al, Journal of Organic Chemistry, 1989, 54(6), 1338-42

Synthetic Routes 7

Condiciones de reacción
Referencia
Efficient Delivery of Antitumor Drug to the Nuclei of Tumor Cells by Amphiphilic Biodegradable Poly(L-Aspartic Acid-co-Lactic Acid)/DPPE Co-Polymer Nanoparticles
Han, Siyuan; et al, Small, 2012, 8(10), 1596-1606

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Raw materials

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:923-61-5)1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine
A860099
Pureza:99%
Cantidad:5g
Precio ($):523.0